molecular formula C10H16ClN3O2 B1480100 6-chloro-N-(2,2-dimethoxyethyl)-N,2-dimethylpyrimidin-4-amine CAS No. 2097986-49-5

6-chloro-N-(2,2-dimethoxyethyl)-N,2-dimethylpyrimidin-4-amine

Cat. No.: B1480100
CAS No.: 2097986-49-5
M. Wt: 245.7 g/mol
InChI Key: IQCMNFDGBFUYQH-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of 6-chloro-N-(2,2-dimethoxyethyl)-N,2-dimethylpyrimidin-4-amine consists of a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms . The pyrimidine ring is substituted at the 6th position by a chlorine atom and at the 4th position by an amine group .

Scientific Research Applications

Synthesis and Structural Studies

Research into the synthesis and structural properties of related compounds often aims at understanding their chemical behavior and potential applications. For instance, the study on novel substituted thiazolidinones derived from chloral and substituted anilines explores synthetic routes and the structural conformation of the products, offering insights into the reactivity and potential applications of such compounds in medicinal chemistry and material science (Issac & Tierney, 1996).

Advanced Oxidation Processes for Degradation

The degradation of nitrogen-containing hazardous compounds, including amines, via advanced oxidation processes (AOPs) is a significant area of research. Such studies highlight the potential of AOPs in treating water contaminated with resistant organic compounds, suggesting applications for compounds like 6-chloro-N-(2,2-dimethoxyethyl)-N,2-dimethylpyrimidin-4-amine in environmental remediation and water treatment (Bhat & Gogate, 2021).

Nutritional and Toxicological Perspectives

Research on heterocyclic amines, including their formation in cooked meats and potential carcinogenic effects, provides a nutritional and toxicological perspective on nitrogen-containing compounds. These studies are crucial for understanding the health implications of dietary exposure to heterocyclic amines and related compounds, potentially guiding the safe use and handling of similar chemicals (Snyderwine, 1994).

Analytical Detection and Quantification

The development of analytical methods for detecting and quantifying heterocyclic amines in biological matrices, foodstuff, and beverages is vital for assessing exposure and potential health risks. These methodologies, particularly those employing liquid chromatography coupled with mass spectrometry, are essential for studying the biological effects of such compounds and could be adapted for research on this compound (Teunissen et al., 2010).

Environmental and Health Implications

Understanding the kinetics and mechanisms of formation and destruction of N-nitrosodimethylamine (NDMA) in water, as well as the occurrence and control of nitrogenous disinfection by-products (N-DBPs) in drinking water, underscores the environmental and health implications of nitrogen-containing compounds. These studies inform the development of strategies to mitigate the risks associated with N-DBPs, which may have parallels in managing the environmental impact of similar chemicals (Sharma, 2012) and (Bond et al., 2011).

Properties

IUPAC Name

6-chloro-N-(2,2-dimethoxyethyl)-N,2-dimethylpyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16ClN3O2/c1-7-12-8(11)5-9(13-7)14(2)6-10(15-3)16-4/h5,10H,6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQCMNFDGBFUYQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)Cl)N(C)CC(OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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